cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol
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Overview
Description
cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol: is an organic compound with the chemical formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of two hydroxyl groups attached to the pyrrolidine ring, making it a diol. It is primarily used as a reagent and intermediate in organic synthesis, with applications in various fields such as medicine, pesticides, dyes, and coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpyrrolidine.
Hydroxylation: The pyrrolidine ring undergoes hydroxylation at the 3 and 4 positions to introduce the hydroxyl groups. This step can be achieved using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound[][2].
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis[2][2].
Chemical Reactions Analysis
Types of Reactions
Oxidation: cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)[][3].
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Saturated alcohols
Substitution: Halogenated derivatives[][3]
Scientific Research Applications
cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its diol functionality makes it a versatile intermediate in various chemical reactions.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways. It serves as a substrate or inhibitor in biochemical assays.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceutical formulations.
Industry: The compound finds applications in the production of pesticides, dyes, and coatings.
Mechanism of Action
The mechanism of action of cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
cis-(1-Methylpyrrolidine-3,4-diyl)dimethanol can be compared with other similar compounds, such as:
trans-(1-Methylpyrrolidine-3,4-diyl)dimethanol: The trans isomer has a different spatial arrangement of the hydroxyl groups, leading to distinct chemical and biological properties.
1-Methylpyrrolidine-3,4-diol: This compound lacks the methyl group at the 1 position, resulting in different reactivity and applications.
cis-(1-Ethylpyrrolidine-3,4-diyl)dimethanol: The presence of an ethyl group instead of a methyl group alters the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and functionality compared to its analogs.
Properties
IUPAC Name |
[4-(hydroxymethyl)-1-methylpyrrolidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-2-6(4-9)7(3-8)5-10/h6-7,9-10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSPLGLVJSTLGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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